ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13547998
InChI: InChI=1S/C13H9BrCl2N2O3/c1-2-21-13(20)11-8(6-19)12(14)18(17-11)10-4-3-7(15)5-9(10)16/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=NN(C(=C1C=O)Br)C2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C13H9BrCl2N2O3
Molecular Weight: 392.0 g/mol

ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13547998

Molecular Formula: C13H9BrCl2N2O3

Molecular Weight: 392.0 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C13H9BrCl2N2O3
Molecular Weight 392.0 g/mol
IUPAC Name ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formylpyrazole-3-carboxylate
Standard InChI InChI=1S/C13H9BrCl2N2O3/c1-2-21-13(20)11-8(6-19)12(14)18(17-11)10-4-3-7(15)5-9(10)16/h3-6H,2H2,1H3
Standard InChI Key NVKMODBEOXYFHN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=C1C=O)Br)C2=C(C=C(C=C2)Cl)Cl
Canonical SMILES CCOC(=O)C1=NN(C(=C1C=O)Br)C2=C(C=C(C=C2)Cl)Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity

The compound’s IUPAC name, ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate, reflects its substituent arrangement:

  • A pyrazole ring (positions 1–5) with:

    • A 2,4-dichlorophenyl group at position 1.

    • A bromine atom at position 5.

    • A formyl group (-CHO) at position 4.

    • An ethyl carboxylate (-COOEt) at position 3.

Its molecular formula is C₁₃H₉BrCl₂N₂O₃, with a molecular weight of 392.0 g/mol.

Spectroscopic Characterization

Structural elucidation relies on techniques such as:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR identifies proton environments, distinguishing aromatic (δ 7.2–7.8 ppm), formyl (δ 9.8–10.2 ppm), and ethyl groups (δ 1.3–4.3 ppm).

    • ¹³C NMR confirms carbonyl (δ 160–190 ppm) and aromatic carbons.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A multi-step approach is commonly employed:

  • Chalcone Formation: Condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate under basic conditions yields a chalcone intermediate.

  • Cyclization: Reaction with hydrazine hydrate forms the pyrazole ring.

  • Functionalization: Bromination at position 5 and formylation at position 4 complete the structure.

Reaction conditions (temperature, catalysts) critically influence yield and purity. For instance, bromination typically uses liquid bromine in dichloromethane at 0–5°C.

Industrial-Scale Considerations

Large-scale production emphasizes:

  • Continuous Flow Reactors: Enhance mixing and heat transfer for improved yields.

  • Green Chemistry Principles: Solvent recovery systems and waste minimization strategies reduce environmental impact.

Chemical Reactivity and Functionalization

The compound’s reactivity stems from three key groups:

Functional GroupReaction TypeReagents/ConditionsProduct
Formyl (-CHO)OxidationKMnO₄, H₂SO₄Carboxylic acid (-COOH)
Formyl (-CHO)ReductionNaBH₄, MeOHHydroxymethyl (-CH₂OH)
Bromine (Br)Nucleophilic substitutionR-NH₂, base (e.g., Et₃N)Amine-substituted derivative

Key Applications:

  • Condensation Reactions: The formyl group participates in Schiff base formation, enabling access to imine-linked derivatives.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling substitutes bromine with aryl/heteroaryl groups for diversity-oriented synthesis.

Comparative Analysis with Analogues

CompoundSubstituentsBioactivityReference
Ethyl 5-bromo-1-(3-chlorophenyl)...3-Cl phenyl, no formylModerate antimicrobial
Ethyl 1-(3,5-dichlorophenyl)-4-formyl3,5-Cl₂ phenylEnhanced anti-inflammatory

The 2,4-dichlorophenyl and formyl groups in the target compound synergistically enhance target selectivity compared to analogues.

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